REACTION_CXSMILES
|
[C:1]([CH2:3][CH:4]([OH:16])[CH2:5][C:6](=[O:15])[CH2:7][C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])#[N:2].C(B(CC)OC)C.O1CCCC1.[BH4-].[Na+]>CO.COCCOCCOCCOC>[C:1]([CH2:3][CH:4]([OH:16])[CH2:5][CH:6]([OH:15])[CH2:7][C:8]([O:10][C:11]([CH3:12])([CH3:14])[CH3:13])=[O:9])#[N:2] |f:3.4|
|
Name
|
5R
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mmol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(CC(CC(=O)OC(C)(C)C)=O)O
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
C(C)B(OC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOCCOC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution is stirred for about 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −70° C. to −75° C.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is warmed to 15° C. to 25° C.
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of acetic acid
|
Type
|
CONCENTRATION
|
Details
|
concentrated by vacuum distillation—keeping this distillate
|
Type
|
ADDITION
|
Details
|
The residue is diluted with methanol
|
Type
|
CONCENTRATION
|
Details
|
concentrated by vacuum distillation—keeping this distillate
|
Type
|
CUSTOM
|
Details
|
all subsequent ones separate from the first one
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in a mixture of water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
CONCENTRATION
|
Details
|
the organic layer is concentrated by vacuum distillation
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in methanol
|
Type
|
CONCENTRATION
|
Details
|
acetic acid and concentrated by vacuum distillation
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by vacuum distillation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC(CC(CC(=O)OC(C)(C)C)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH2:3][CH:4]([OH:16])[CH2:5][C:6](=[O:15])[CH2:7][C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])#[N:2].C(B(CC)OC)C.O1CCCC1.[BH4-].[Na+]>CO.COCCOCCOCCOC>[C:1]([CH2:3][CH:4]([OH:16])[CH2:5][CH:6]([OH:15])[CH2:7][C:8]([O:10][C:11]([CH3:12])([CH3:14])[CH3:13])=[O:9])#[N:2] |f:3.4|
|
Name
|
5R
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mmol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(CC(CC(=O)OC(C)(C)C)=O)O
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
C(C)B(OC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOCCOC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution is stirred for about 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −70° C. to −75° C.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is warmed to 15° C. to 25° C.
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of acetic acid
|
Type
|
CONCENTRATION
|
Details
|
concentrated by vacuum distillation—keeping this distillate
|
Type
|
ADDITION
|
Details
|
The residue is diluted with methanol
|
Type
|
CONCENTRATION
|
Details
|
concentrated by vacuum distillation—keeping this distillate
|
Type
|
CUSTOM
|
Details
|
all subsequent ones separate from the first one
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in a mixture of water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
CONCENTRATION
|
Details
|
the organic layer is concentrated by vacuum distillation
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in methanol
|
Type
|
CONCENTRATION
|
Details
|
acetic acid and concentrated by vacuum distillation
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by vacuum distillation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC(CC(CC(=O)OC(C)(C)C)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |